![molecular formula C11H10N2 B3351194 2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline CAS No. 34086-61-8](/img/structure/B3351194.png)
2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline
Overview
Description
2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline is a heterocyclic compound that features a fused pyrrole and quinoline ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antitumor, antimicrobial, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline typically involves a Friedländer condensation reaction. This reaction is catalyzed by acids and can be performed in the absence of solvents . The process involves the condensation of an amino ketone with an aldehyde or ketone, leading to the formation of the quinoline ring system.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the Friedländer condensation reaction suggests that it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and catalysts .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to various functionalized derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions that favor substitution reactions
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
Antileishmanial Activity
Recent studies have identified 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as promising candidates for treating leishmaniasis. A notable compound (5m ) demonstrated substantial in vitro antileishmanial activity with an IC50 of 8.36 μM and a selectivity index of 7.79. In vivo tests on Balb/c mice showed a 56.2% reduction in liver parasite burden and 61.1% in the spleen at a dose of 12.5 mg/kg. These results suggest that this class of compounds could be further developed for therapeutic use against visceral leishmaniasis .
Anticancer Potential
The anticancer properties of 2,3-dihydro-1H-pyrrolo[3,2-f]quinoline complexes have been explored, particularly their metal complexes with cobalt and chromium. These compounds exhibit significant cytotoxicity against various cancer cell lines, making them candidates for further investigation in cancer therapy . The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation.
Neuropharmacological Applications
Pyrrolo[3,2-c]quinoline derivatives have shown potential as antagonists for the 5-HT6 receptor, which is implicated in cognitive disorders such as Alzheimer's disease. These compounds may enhance cognitive function by modulating serotonergic neurotransmission . The development of specific receptor antagonists based on this scaffold could lead to new treatments for cognitive impairments.
Antidiabetic Activity
Research indicates that derivatives of pyrrolo[3,4-c]pyridine can effectively lower blood glucose levels by enhancing insulin sensitivity in adipocytes. This mechanism suggests that modifications to the pyrrolo structure could yield compounds beneficial for managing diabetes and related metabolic disorders .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2,3-dihydro-1H-pyrrolo[3,2-b]quinoline derivatives typically involves one-pot reactions that yield multiple functionalized products with varying biological activities. Understanding the SAR is crucial for optimizing these compounds' efficacy and safety profiles . For example, modifications at specific positions on the pyrrolo ring can significantly alter biological activity.
Pharmacokinetics and Toxicology
In vitro pharmacokinetic studies have shown that certain derivatives maintain stability in simulated gastric and intestinal fluids, suggesting favorable oral bioavailability. Furthermore, computational predictions indicate low toxicity profiles for many synthesized compounds, which is essential for their development as therapeutic agents .
Case Studies
Study | Compound | Activity | Results |
---|---|---|---|
Antileishmanial Study | 5m | Antileishmanial | CC50 = 65.11 μM; In vivo inhibition: Liver (56.2%), Spleen (61.1%) |
Cancer Study | Cobalt complex | Cytotoxicity | Significant activity against cancer cell lines |
Neuropharmacological Study | Pyrrolo[3,2-c]quinoline | Cognitive enhancement | Potential 5-HT6 receptor antagonist |
Antidiabetic Study | Pyrrolo derivatives | Insulin sensitivity | Increased insulin sensitivity by up to 37% |
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline involves its interaction with various molecular targets and pathways. For instance, it has been shown to downregulate MYC and E2F targets, which are involved in oxidative phosphorylation, unfolded protein response, and DNA repair pathways . These interactions contribute to its potential antitumor and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1h-pyrrolo[3,4-b]quinoline: This compound has a similar structure but differs in the position of the fused rings.
1H-pyrrolo[2,3-b]quinoline: Another related compound with a different arrangement of the pyrrole and quinoline rings .
Uniqueness
2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline is unique due to its specific ring fusion, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and development .
Biological Activity
Overview
2,3-Dihydro-1H-pyrrolo[3,2-b]quinoline is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential pharmacological properties. This compound exhibits various biological activities, including antitumor , antimicrobial , and antiviral effects. Its unique structure, characterized by a fused pyrrole and quinoline ring system, contributes to its diverse biological properties.
Antitumor Activity
Research indicates that this compound may have significant antitumor effects. The mechanism of action involves the downregulation of key oncogenes such as MYC and E2F, which are crucial in regulating cellular proliferation and survival pathways. This downregulation affects oxidative phosphorylation and DNA repair mechanisms, potentially leading to increased apoptosis in cancer cells.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, although specific mechanisms remain under investigation. The exact targets within microbial pathways are not fully elucidated but may involve interference with essential metabolic processes .
Antileishmanial Activity
A series of derivatives of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one have been synthesized and tested for antileishmanial activity. One notable compound demonstrated an IC50 value of 8.36 μM against Leishmania donovani, showing significant promise as a therapeutic agent against visceral leishmaniasis. In vivo studies further supported its efficacy with substantial reductions in parasite burden in infected mice .
Case Study 1: Antileishmanial Efficacy
In a study evaluating the antileishmanial efficacy of compound 5m derived from 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one:
- In vitro : CC50 = 65.11 μM; anti-amastigote IC50 = 8.36 μM.
- In vivo : Demonstrated a 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden at a dosage of 12.5 mg/kg administered intraperitoneally .
Case Study 2: Antitumor Mechanism
A separate investigation focused on the antitumor effects of this compound on various human cancer cell lines. The findings indicated potent inhibitory effects on cell proliferation linked to the downregulation of MYC and E2F targets, suggesting a promising avenue for further development as an anticancer agent .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Key Biological Activity |
---|---|---|
2,3-Dihydro-1H-pyrrolo[3,4-b]quinoline | Fused pyrrole and quinoline | Antileishmanial |
1H-pyrrolo[2,3-b]quinoline | Different ring fusion | Antimicrobial |
Trigonoine B (pyrrolo[2,3-c]quinoline) | Alkaloid | Anti-HIV |
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:
- Downregulation of oncogenes : Affects cellular pathways involved in tumor growth.
- Interference with metabolic processes : Potentially disrupts microbial growth through direct interaction with essential enzymes or pathways.
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,2-b]quinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-4-9-8(3-1)7-11-10(13-9)5-6-12-11/h1-4,7,12H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYNJRWXFSDRQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC3=CC=CC=C3N=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298905 | |
Record name | 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34086-61-8 | |
Record name | NSC126870 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.